molecular formula C18H20N4O B11090600 6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11090600
M. Wt: 308.4 g/mol
InChI Key: IYKMNFXFUSIAJM-UHFFFAOYSA-N
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Description

6-AMINO-4-(4-ETHYLPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4-ETHYLPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, nano-eggshell/Ti (IV) has been used as a catalyst under solvent-free conditions at room temperature . This method is advantageous due to its mild conditions, short reaction times, high yields, and the absence of toxic organic solvents.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions with appropriate catalysts to ensure high efficiency and yield. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) or CoCeO2 nanoparticles is preferred due to their reusability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4-ETHYLPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

6-AMINO-4-(4-ETHYLPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4-ETHYLPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-4-(4-ETHYLPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

6-amino-4-(4-ethylphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-3-5-14-16-15(12-8-6-11(4-2)7-9-12)13(10-19)17(20)23-18(16)22-21-14/h6-9,15H,3-5,20H2,1-2H3,(H,21,22)

InChI Key

IYKMNFXFUSIAJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)CC

Origin of Product

United States

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